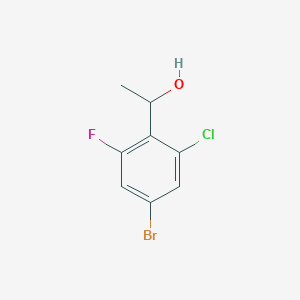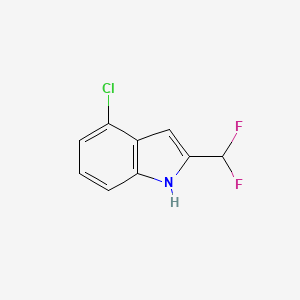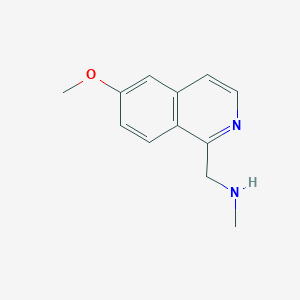
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methoxy group at the 6-position and a methylmethanamine group at the 1-position of the isoquinoline ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyisoquinoline.
N-Methylation: The 6-methoxyisoquinoline is subjected to N-methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form N-methyl-6-methoxyisoquinoline.
Aminomethylation: The N-methyl-6-methoxyisoquinoline is then reacted with formaldehyde (HCHO) and a secondary amine, such as dimethylamine (NH(CH3)2), under acidic conditions to introduce the aminomethyl group at the 1-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyisoquinoline: A precursor in the synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine.
N-Methyl-6-methoxyisoquinoline: An intermediate in the synthesis process.
1-(6-Methoxyisoquinolin-1-yl)ethanone: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the N-methylmethanamine group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(6-methoxyisoquinolin-1-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H14N2O/c1-13-8-12-11-4-3-10(15-2)7-9(11)5-6-14-12/h3-7,13H,8H2,1-2H3 |
Clé InChI |
SNQMIIREYCBHTI-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC=CC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)


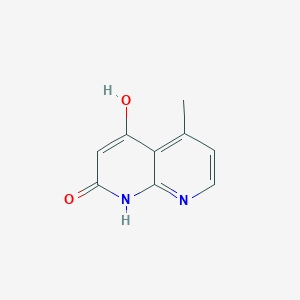
![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
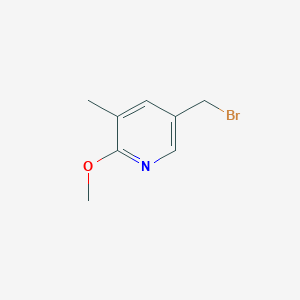
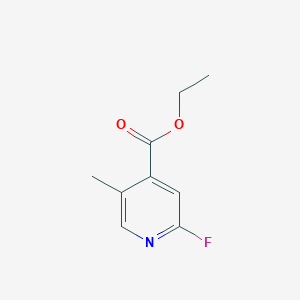
![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
